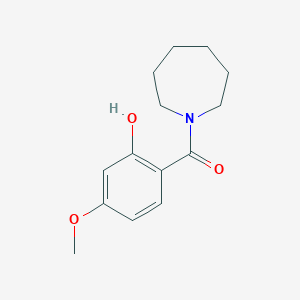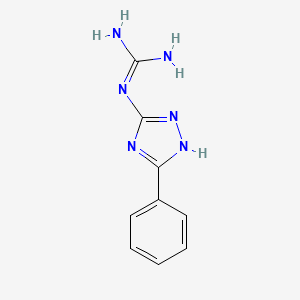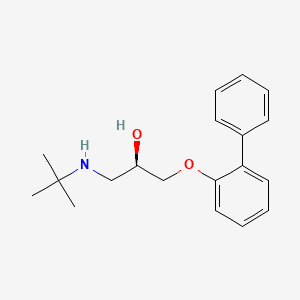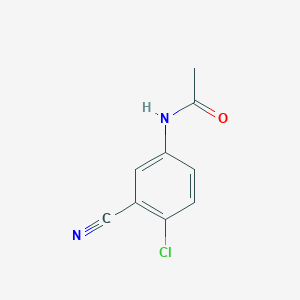
(Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone
Overview
Description
Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone (HHAM) is a novel compound that has been studied for its potential use in various scientific research applications. HHAM is a synthetic compound that belongs to the class of heterocyclic compounds and has a molecular formula of C11H17NO2. HHAM has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
(Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone has been studied for its potential use in various scientific research applications. This compound has been found to have anti-inflammatory and anti-angiogenic properties, and has been studied for its potential to treat various diseases, such as cancer, diabetes, and cardiovascular diseases. This compound has also been studied for its potential to be used in drug delivery systems, as well as for its potential to be used as an antioxidant. This compound has also been studied for its potential to be used in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of (Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone is still not completely understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. This compound has also been found to inhibit the expression of certain pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which may contribute to its anti-inflammatory effects. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which may contribute to its anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to have anti-angiogenic effects, and has been found to inhibit the formation of new blood vessels. This compound has also been found to have antioxidant effects, and has been found to scavenge free radicals and inhibit the formation of reactive oxygen species.
Advantages and Limitations for Lab Experiments
(Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize, and can be synthesized in a two-step process. Another advantage of this compound is that it has a wide range of biochemical and physiological effects, which makes it suitable for use in various scientific research applications. However, one of the limitations of this compound is that its mechanism of action is still not completely understood, which may limit its potential applications.
Future Directions
There are several potential future directions for (Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone research. One potential future direction is to further investigate the mechanism of action of this compound and to identify the specific biochemical and physiological pathways that are affected by this compound. Another potential future direction is to investigate the potential use of this compound in drug delivery systems and in the treatment of diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further research should be conducted to investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Synthesis Methods
(Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone can be synthesized in a two-step process. The first step involves the formation of the heterocyclic ring with the reaction of 1-azepin-2-one and 2-methoxy-4-hydroxybenzaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide, and yields the desired product, this compound. The second step involves the reduction of the aldehyde group to an alcohol group, which is achieved by reacting the compound with sodium borohydride. This reaction yields the desired product, this compound.
properties
IUPAC Name |
azepan-1-yl-(2-hydroxy-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-11-6-7-12(13(16)10-11)14(17)15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDYEHRHSYKTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177294 | |
| Record name | (Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019365-01-5 | |
| Record name | (Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019365-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Hexahydro-1H-azepin-1-yl)(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)

![2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid](/img/structure/B6612513.png)
![4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol](/img/structure/B6612518.png)
![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)

![(2S,6'R)-2'-(benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione](/img/structure/B6612538.png)
![(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6612545.png)
![2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole](/img/structure/B6612556.png)

![1-Azetidinyl(5-fluorobenzo[b]thien-2-yl)methanone](/img/structure/B6612577.png)

